

Spectroscopic Analysis of Tetrahydrofurfuryl Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Tetrahydrofurfuryl acetate*

Cat. No.: *B166781*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Tetrahydrofurfuryl acetate** (CAS No. 637-64-9), a heterocyclic ester compound used as a flavoring agent and solvent.^{[1][2]} The following sections detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile for identification, quality control, and research purposes.

Spectroscopic Data

The spectroscopic data for **Tetrahydrofurfuryl acetate** is summarized below. These values are crucial for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.1.1 ^1H NMR Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was acquired in a chloroform-d (CDCl_3) solution.^[3]

Assignment (Structure Below)	Chemical Shift (δ) ppm	Notes
H-a	~4.14	Multiplet, 2H
H-b	~4.00	Multiplet, 1H
H-c	~3.85	Multiplet, 2H
H-d	2.09	Singlet, 3H
H-e	~1.96	Multiplet, 3H
H-f	~1.62	Multiplet, 1H

Note: Data corresponds to a 399.65 MHz spectrum. Assignments are based on typical chemical shifts and coupling patterns.[\[3\]](#)

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Figure 1. Chemical structure of **Tetrahydrofurfuryl acetate** with proton assignments for ^1H NMR data.

1.1.2 ^{13}C NMR Data

Experimental ^{13}C NMR data for **Tetrahydrofurfuryl acetate** is not widely available in surveyed databases. The following table presents predicted chemical shifts generated using a machine learning-based algorithm, which serves as a reliable estimation for spectral analysis.[\[4\]](#)[\[5\]](#)

Assignment (Structure Below)	Predicted Chemical Shift (δ) ppm
C-1 (C=O)	170.8
C-2 (-CH ₂)	68.3
C-3 (-CH)	76.5
C-4 (-CH ₂)	28.3
C-5 (-CH ₂)	25.6
C-6 (-CH ₂)	66.2
C-7 (-CH ₃)	20.9

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Figure 2. Chemical structure of **Tetrahydrofurfuryl acetate** with carbon assignments for ¹³C NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2950-2870	C-H (alkane)	Stretching
~1740	C=O (ester)	Stretching
~1240	C-O (ester)	Stretching
~1100-1050	C-O-C (ether)	Stretching

Note: The presence of a strong absorption band around 1740 cm^{-1} is characteristic of the ester carbonyl group, while the bands in the $1240\text{-}1050\text{ cm}^{-1}$ region are indicative of the C-O stretching from both the ester and the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of **Tetrahydrofurfuryl acetate** is 144.17 g/mol .

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
144	Low	$[\text{M}]^+$ (Molecular Ion)
71	100	$[\text{C}_4\text{H}_7\text{O}]^+$ (Tetrahydrofurfuryl cation)
43	~50	$[\text{CH}_3\text{CO}]^+$ (Acetyl cation)
41	~16	$[\text{C}_3\text{H}_5]^+$
84	~9	$[\text{C}_5\text{H}_8\text{O}]^+$

Note: The base peak at m/z 71 corresponds to the stable tetrahydrofurfuryl cation, formed by the cleavage of the ester bond.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of liquid samples like **Tetrahydrofurfuryl acetate**.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Accurately weigh 5-20 mg of the **Tetrahydrofurfuryl acetate** sample. For ^{13}C NMR, a higher concentration (20-50 mg) may be beneficial.

- Choose a suitable deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl_3).^[3]
- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- To ensure a homogeneous solution, gently vortex or sonicate the mixture until the sample is completely dissolved.

- Sample Filtering and Transfer:
 - To remove any particulate matter which can degrade spectral quality, filter the solution. A Pasteur pipette with a small cotton or glass wool plug is effective.
 - Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm (0.6-0.7 mL).
- Instrument Setup and Data Acquisition:
 - Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.
 - Insert the NMR tube into a spinner turbine, and adjust its position using a depth gauge for optimal placement within the spectrometer's magnetic field.
 - Place the sample into the NMR spectrometer.
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized by either an automated or manual shimming process to achieve sharp, symmetrical peaks.
 - Tuning: The NMR probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal detection.
 - Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition.

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation:
 - This method is suitable for pure liquid compounds ("neat" samples).
 - Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. Ensure they are clean and transparent. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.
 - Using a Pasteur pipette, place one or two drops of **Tetrahydrofurfuryl acetate** onto the center of one salt plate.
 - Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - First, run a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.
 - Next, run the sample scan to obtain the infrared spectrum of **Tetrahydrofurfuryl acetate**. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.^[3]
- Cleaning:
 - After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) to remove all traces of the sample.
 - Return the clean, dry plates to the desiccator for storage.

Mass Spectrometry Protocol (Direct Infusion or LC-MS)

- Sample Preparation:

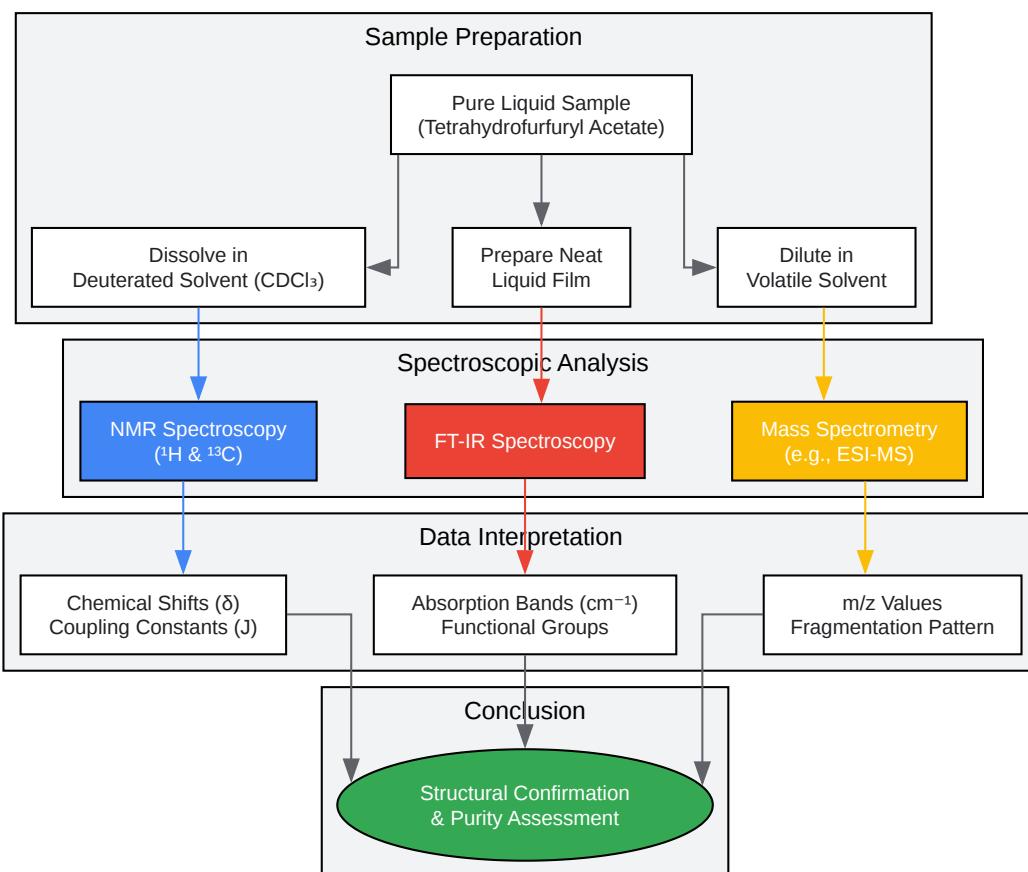
- Prepare a stock solution of **Tetrahydrofurfuryl acetate** by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- From the stock solution, prepare a dilute working solution. A typical final concentration for analysis is in the range of 1-10 µg/mL. This is achieved by diluting the stock solution with the same or another compatible solvent.
- Ensure the final solution is free of any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.
- Transfer the final solution into a clean autosampler vial.

- Instrumentation and Data Acquisition:
 - The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis (LC-MS).
 - Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. Set the ESI source parameters (e.g., capillary voltage, source temperature, gas flow) to optimal values for the analyte and solvent system.
 - Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a specific mass-to-charge (m/z) range that includes the expected molecular ion (m/z 144) and its fragments.
 - Data Acquisition: Acquire the mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.

Analytical Workflow

The logical flow for the complete spectroscopic analysis of **Tetrahydrofurfuryl acetate** is depicted below. This process ensures a systematic approach from sample preparation to final structural confirmation.

Figure 3. Spectroscopic Analysis Workflow for Tetrahydrofurfuryl Acetate

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- To cite this document: BenchChem. [Spectroscopic Analysis of Tetrahydrofurfuryl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166781#spectroscopic-analysis-of-tetrahydrofurfuryl-acetate-nmr-ir-ms]

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